molecular formula C7H12O2 B024918 (2Z,4E)-hepta-2,4-diene-2,6-diol CAS No. 102605-89-0

(2Z,4E)-hepta-2,4-diene-2,6-diol

Cat. No. B024918
CAS RN: 102605-89-0
M. Wt: 128.17 g/mol
InChI Key: RGHYWMFALZHNSF-BZDQXIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-hepta-2,4-diene-2,6-diol, also known as heptadienediol, is a natural polyene alcohol that is produced by various microorganisms, including fungi, bacteria, and yeasts. This molecule has been the subject of numerous scientific studies due to its unique chemical structure and potential applications in various fields, including medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of (2Z,4E)-hepta-2,4-diene-2,6-diolol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in microorganisms and cancer cells. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting their cell walls and membranes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Heptadienediol has been shown to have various biochemical and physiological effects on organisms. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in human cells, which may contribute to its anti-inflammatory and anti-tumor effects. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human cells, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Heptadienediol has several advantages for use in laboratory experiments. It is a natural compound that can be easily synthesized using biotransformation methods, making it a cost-effective and environmentally friendly alternative to synthetic compounds. It also has low toxicity and is generally considered safe for use in laboratory experiments. However, its low solubility in water and organic solvents may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on (2Z,4E)-hepta-2,4-diene-2,6-diolol. One area of interest is the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-bacterial properties. Another area of interest is the exploration of its potential as a natural pesticide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and biochemical effects on organisms.

Synthesis Methods

The synthesis of (2Z,4E)-hepta-2,4-diene-2,6-diolol can be achieved through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of organic solvents and reagents to produce the molecule, while biotransformation relies on the enzymatic activity of microorganisms to convert precursors into (2Z,4E)-hepta-2,4-diene-2,6-diolol. The latter method is preferred due to its high yield, low cost, and environmental friendliness.

Scientific Research Applications

Heptadienediol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In agriculture, it has been found to have insecticidal and fungicidal effects, making it a potential alternative to chemical pesticides. In the food industry, it has been used as a natural preservative due to its antimicrobial properties.

properties

CAS RN

102605-89-0

Product Name

(2Z,4E)-hepta-2,4-diene-2,6-diol

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2Z,4E)-hepta-2,4-diene-2,6-diol

InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3+,7-5-

InChI Key

RGHYWMFALZHNSF-BZDQXIRASA-N

Isomeric SMILES

CC(/C=C/C=C(/C)\O)O

SMILES

CC(C=CC=C(C)O)O

Canonical SMILES

CC(C=CC=C(C)O)O

synonyms

2,4-Heptadiene-2,6-diol, (Z,E)- (9CI)

Origin of Product

United States

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